1H-pyrrolo[3,2-b]pyridin-2(3H)-one derivatives represent a class of heterocyclic compounds gaining increasing attention in scientific research due to their potential biological activity and versatility as building blocks in organic synthesis. [] These compounds are characterized by a pyrrole ring fused to a pyridine ring, with a ketone group at the 2-position. The presence of fluorine at the 6-position in 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one could influence its reactivity and biological properties compared to its non-fluorinated counterparts.
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine structure with a fluorine atom at the 6-position. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential biological activities. The compound is classified as a pyrrolopyridine derivative, which are often explored for their pharmacological properties.
The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves several synthetic routes. One common method includes the fluorination of the corresponding pyrrolo[3,2-b]pyridine derivative. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure regioselectivity at the desired position.
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can participate in various chemical reactions, including:
The mechanism of action of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one primarily involves its interaction with biological targets such as fibroblast growth factor receptors (FGFRs). Upon binding to these receptors, the compound inhibits their activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and survival. This mechanism has implications for its potential use in cancer therapy.
6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several scientific applications:
The systematic IUPAC name 6-fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one precisely defines the molecular structure of this fused heterocyclic compound. The name encodes three critical features: (1) The pyrrolopyridine core (bicyclic system comprising pyrrole fused to pyridine at bonds between positions 3 and 2, respectively); (2) The ketone functionality at position 2 of the pyrrole ring (indicated by the suffix "-one"); and (3) The fluorine substituent at position 6 on the pyridine ring [7]. This naming follows the Extended Hantzsch-Widman system for bicyclic heterocycles, where numbering prioritizes the heteroatom-rich pyrrole ring (N1-H) and places the fusion bonds in square brackets.
Alternative chemical identifiers include:
The systematic classification categorizes it as a γ-lactam due to the cyclic amide within the pyrrole ring, and as a monofluoroazaindole due to its structural analogy to indole with a pyridine nitrogen replacing a CH group. The fusion type ([3,2-b]) specifies that pyridine bonds 2a-3a fuse with pyrrole bonds 3-4, creating a shared bond between rings [2].
While experimental single-crystal X-ray diffraction data for the 6-fluoro derivative remains unpublished, computational modeling reveals key structural parameters of the parent pyrrolo[3,2-b]pyridin-2(3H)-one scaffold. The bicyclic system adopts a near-planar conformation (maximum deviation < 0.05 Å) with bond lengths and angles consistent with aromatic character. Critical bond lengths include:
Table 1: Computed Bond Parameters in Pyrrolo[3,2-b]pyridin-2(3H)-one Core
Bond | Length (Å) | Bond Angle (°) | Character |
---|---|---|---|
C2-N1 | 1.373 | 122.5 (C3-C2-N1) | Amide linkage |
C3a-C7a | 1.423 | 118.2 (N7-C7a-C3a) | Fusion bond |
N1-C7a | 1.312 | 105.7 (C2-N1-C7a) | Imine-like |
C2-O | 1.224 | 123.1 (N1-C2-O) | Carbonyl |
The lactam carbonyl (C2=O) exhibits bond length of 1.224 Å, intermediate between standard amide carbonyls (1.23 Å) and ureas (1.25 Å), indicating partial conjugation with the adjacent nitrogen. Planarity is disrupted at the fusion site (C3a-C7a), where slight puckering (θ ≈ 8°) occurs to relieve steric strain between H3 and H7 protons. Hydrogen bonding potential is significant at N1-H (donor) and C2=O (acceptor), with theoretical H-bond energies of -7.8 kcal/mol for dimer formation [1] [7].
Fluorination at position 6 induces profound electronic perturbations confirmed by computational analyses. The electron-withdrawing effect of fluorine (σₚ = +0.78) reduces electron density at C6 by 0.12 e⁻ compared to the unsubstituted parent, quantified via Natural Population Analysis (NPA). This creates a dipole moment shift from 4.2 D (parent) to 5.1 D (6-F derivative), with the vector oriented toward the fluorinated ring. Key electronic consequences include:
Table 2: Positional Effects of Fluorine on Pyrrolopyridinone Properties
Substitution Position | CAS Registry | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Log P |
---|---|---|---|---|---|
Unsubstituted | 32501-05-6 | -6.3 | -0.9 | 4.2 | 1.04 |
6-Fluoro | 136888-22-7 | -6.8 | -1.1 | 5.1 | 0.97 |
5-Fluoro | 1190314-85-2 | -6.5 | -1.0 | 4.8 | 1.02 |
4-Fluoro | 956460-93-8 | -6.6 | -1.2 | 5.3 | 1.08 |
Electrostatic potential mapping reveals a region of positive potential (+28 kcal/mol) at C4 adjacent to fluorine, enhancing susceptibility to nucleophilic attack—a feature exploited in medicinal chemistry derivatization [3] [4]. The fluorine 2p_z orbitals participate in π-conjugation, evidenced by shortened C6-F bond (1.34 Å vs. typical 1.39 Å aryl-F) and upfield shift of C5 proton (Δδ = -0.45 ppm) in NMR simulations [7].
The biological and electronic profiles of pyrrolopyridines exhibit dramatic isomer dependence, with the [3,2-b] fusion pattern displaying distinct advantages. Key comparisons include:
Table 3: Isomeric Comparison of Fluorinated Pyrrolopyridinones
Isomer Type | Representative CAS | Key Bioactivity | Kinase Inhibition Potency | H-Bond Capacity |
---|---|---|---|---|
[3,2-b] (6-F) | 136888-22-7 | TNIK/CDK8 inhibition | IC₅₀ 0.7-5 nM | 2 donors, 3 acceptors |
[2,3-b] (4-F) | 956460-93-8 | Antidiabetic lead | Weak (IC₅₀ > 1 µM) | 1 donor, 3 acceptors |
[3,4-c] | N/A in search results | Analgesic (GPR119 agonist) | Not reported | 1 donor, 4 acceptors |
[3,2-c] | 2306277-64-3 (5-F) | GnRH antagonism | Moderate (IC₅₀ ~200 nM) | 2 donors, 2 acceptors |
The [3,2-b] scaffold's dual hydrogen-bonding capability (vs. [2,3-b]'s single donor) explains its prominence in kinase inhibitor design. Notably, 6-fluoro substitution in [3,2-b] derivatives enhances binding to CDK8's hinge region (ΔG = -9.8 kcal/mol) through fluorine-mediated hydrophobic contact with Val27 residue—an interaction absent in non-fluorinated analogs [2] [4] [5]. This positional advantage underpins the compound's role as a privileged scaffold in targeted oncology therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2